molecular formula C7H10N2O B1457456 5-Methoxy-3-methylpyridin-2-amine CAS No. 1101060-84-7

5-Methoxy-3-methylpyridin-2-amine

Cat. No. B1457456
CAS RN: 1101060-84-7
M. Wt: 138.17 g/mol
InChI Key: UKMOKTWTEMJKRF-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylpyridin-2-amine is a chemical compound with the CAS Number: 1101060-84-7 . It has a molecular weight of 138.17 and is typically in solid form .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-3-methylpyridin-2-amine is C7H10N2O . It has a structure that includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

5-Methoxy-3-methylpyridin-2-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Pharmacology

5-Methoxy-3-methylpyridin-2-amine: has been identified as a compound with potential pharmacological applications. It has been used in the synthesis of quinolinyl-pyrazoles , which are compounds of interest due to their pharmacological properties . These compounds have been studied for their efficacy against typical drugs and are considered important in the development of new therapeutic agents.

Organic Synthesis

In the realm of organic synthesis, 5-Methoxy-3-methylpyridin-2-amine serves as an important intermediate. It is utilized in the synthesis of various pharmaceutical intermediates, which are crucial for the development of new drugs and treatments .

Medicinal Chemistry

This compound plays a role in medicinal chemistry, particularly in the design of BACE1 inhibitors . These inhibitors are significant for the treatment of Alzheimer’s disease, showcasing the compound’s importance in the development of neuroprotective drugs .

Biochemistry

5-Methoxy-3-methylpyridin-2-amine: has been explored for its biochemical applications, especially as a potassium channel blocker . This property is particularly useful in the study of diseases like multiple sclerosis, where potassium channel blockers can improve nerve impulse conduction .

Industrial Uses

Industrially, 5-Methoxy-3-methylpyridin-2-amine is used in the production of dyes, pesticides, and spices. Its versatility makes it a valuable compound in various manufacturing processes .

Chemical Research

In chemical research, this compound is often used due to its reactivity and stability. It is a part of the synthesis of complex molecules and plays a role in the development of new chemical reactions and processes .

Analytical Methods

In analytical chemistry, 5-Methoxy-3-methylpyridin-2-amine may be used as a standard or reference compound in various analytical methods to ensure accuracy and precision in chemical analysis .

properties

IUPAC Name

5-methoxy-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOKTWTEMJKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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